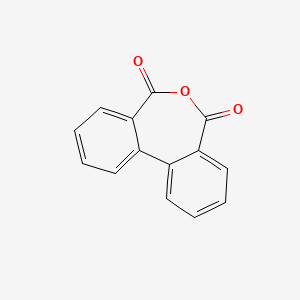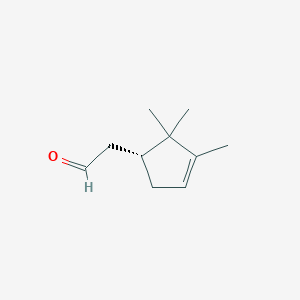
alpha-Campholenal
Overview
Description
Alpha-Campholenal: is an organic compound with the molecular formula C10H16O . It is a monoterpenoid aldehyde derived from camphene and is known for its distinctive aroma. This compound is used in various applications, including as an intermediate in the synthesis of other chemicals and as a fragrance component in the perfume industry .
Biochemical Analysis
Biochemical Properties
Alpha-Campholenal plays a role in various biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound . Additionally, this compound can act as a substrate for aldehyde dehydrogenase, leading to its conversion into carboxylic acids . These interactions highlight the compound’s role in metabolic pathways and its potential impact on cellular functions.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules. For instance, this compound has been found to inhibit the activity of certain kinases, leading to alterations in cell signaling cascades . This can result in changes in gene expression and cellular metabolism. Additionally, this compound can induce oxidative stress in cells, leading to the activation of antioxidant defense mechanisms . These effects underscore the compound’s potential impact on cell function and health.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific receptors on the cell surface, leading to the activation or inhibition of downstream signaling pathways . It can also interact with intracellular proteins, such as enzymes, to modulate their activity. For example, this compound has been shown to inhibit the activity of certain proteases, leading to changes in protein degradation and turnover . These molecular interactions contribute to the compound’s overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of various degradation products . These products can have different biological activities compared to the parent compound. Additionally, long-term exposure to this compound can lead to adaptive responses in cells, such as changes in gene expression and metabolic activity . These temporal effects highlight the importance of considering the duration of exposure in experimental studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have beneficial effects, such as antioxidant activity and modulation of cell signaling pathways . At high doses, the compound can induce toxic effects, such as oxidative stress and cell death . These dose-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications and understanding the potential risks associated with high-dose exposure.
Metabolic Pathways
This compound is involved in various metabolic pathways, including its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation, to enhance their solubility and facilitate excretion . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes . These interactions highlight the compound’s role in cellular metabolism and its potential impact on metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, such as albumin, to facilitate its distribution to various cellular compartments . Additionally, the compound can be transported to different tissues through the bloodstream, where it can exert its biological effects . These transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics and biodistribution.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound has been found to localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct this compound to these organelles. The presence of this compound in these compartments can affect various cellular processes, such as protein folding and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Campholenal can be synthesized through the catalytic rearrangement of alpha-pinene oxide . This process involves feeding alpha-pinene oxide into a mixture containing catalysts and solvents with boiling points higher than that of this compound. The reaction conditions are carefully controlled to ensure the complete or partial conversion of alpha-pinene oxide into this compound. The product is then continuously removed from the reaction zone through techniques such as distillation .
Industrial Production Methods: The industrial production of this compound follows a similar process to the synthetic route mentioned above. The continuous process ensures a steady supply of this compound, which is essential for its use as an aroma chemical and as an intermediate in the production of other aroma chemicals and pharmaceuticals .
Chemical Reactions Analysis
Types of Reactions: Alpha-Campholenal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form campholenic acid.
Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alpha-campholenol.
Substitution: Substitution reactions can occur at the aldehyde group, leading to the formation of various derivatives depending on the reagents used.
Major Products:
Oxidation: Campholenic acid
Reduction: Alpha-campholenol
Substitution: Various derivatives depending on the substituents introduced
Scientific Research Applications
Alpha-Campholenal has several scientific research applications across different fields:
Chemistry: It is used as an intermediate in the synthesis of other chemicals, particularly those with a sandalwood odor.
Biology: this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is widely used in the fragrance industry as a component in perfumes and other scented products
Mechanism of Action
The mechanism of action of alpha-campholenal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can lead to the formation of various biologically active compounds. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in various metabolic pathways, contributing to its biological activities .
Comparison with Similar Compounds
Alpha-Campholenal can be compared with other similar compounds, such as:
- Alpha-Campholene Aldehyde
- 3-Cyclopentene-1-acetaldehyde, 2,2,3-trimethyl-, ®-
- Alpha-Campholene Alcohol
- Gamma-Campholene Aldehyde
Uniqueness: this compound is unique due to its specific structure and the distinct aroma it imparts. Its ability to serve as an intermediate in the synthesis of other aroma chemicals and pharmaceuticals further highlights its importance in various applications .
Properties
IUPAC Name |
2-[(1R)-2,2,3-trimethylcyclopent-3-en-1-yl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-8-4-5-9(6-7-11)10(8,2)3/h4,7,9H,5-6H2,1-3H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCGGWYLHSJRFY-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C1(C)C)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@H](C1(C)C)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044756 | |
| Record name | [(1R)-2,2,3-Trimethylcyclopent-3-en-1-yl]acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; refreshing sweet-woody odour | |
| Record name | 2,2,3-Trimethylcyclopent-3-en-1-yl acetaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/900/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |
| Record name | 2,2,3-Trimethylcyclopent-3-en-1-yl acetaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/900/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.918-0.924 | |
| Record name | 2,2,3-Trimethylcyclopent-3-en-1-yl acetaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/900/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
4501-58-0 | |
| Record name | α-Campholenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4501-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Campholenaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004501580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cyclopentene-1-acetaldehyde, 2,2,3-trimethyl-, (1R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [(1R)-2,2,3-Trimethylcyclopent-3-en-1-yl]acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-2,2,3-trimethylcyclopent-3-ene-1-acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-CAMPHOLENAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75LU5216DI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you elaborate on the pharmacological network analysis performed in the study and how it relates to alpha-Campholenal?
A2: The study by [] utilizes a network pharmacology approach to identify potential targets of ML compounds for alcohol dependence. They identified several pathways and target proteins relevant to alcohol dependence, including dopamine receptors, serotonin receptors, and GABA receptors. While the study lists this compound as a known therapeutic agent, it doesn't directly link its mechanism of action to these specific targets. Future research could investigate if this compound interacts with these identified pathways to exert its therapeutic effect.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

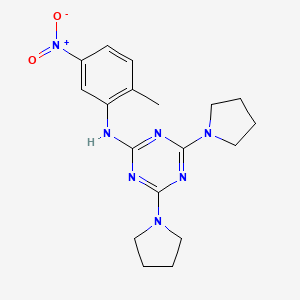
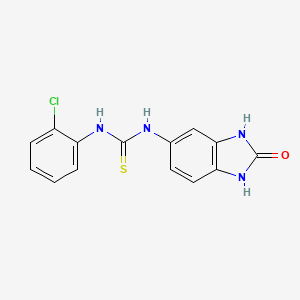

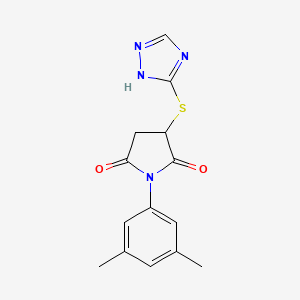
![[2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B1222294.png)
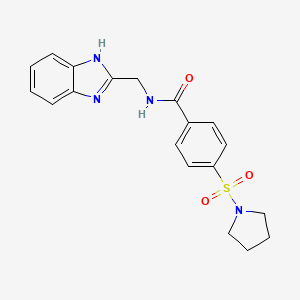
![5-[(2-hydroxy-5-methylphenyl)-oxomethyl]-N,1-bis[2-(4-methoxyphenyl)ethyl]-2-oxo-3-pyridinecarboxamide](/img/structure/B1222297.png)

![2-[[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]thio]methyl]-1,3-benzothiazole](/img/structure/B1222300.png)
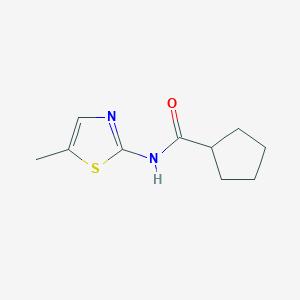
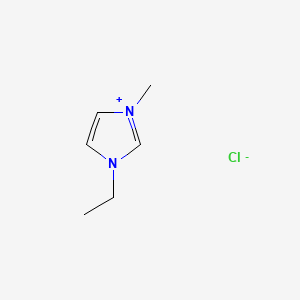
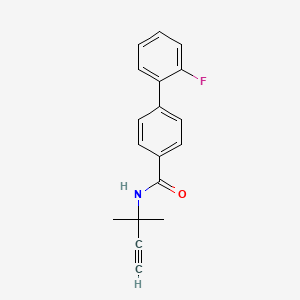
![N'-[(4-chlorophenyl)-oxomethyl]-2-methyl-4-thiazolecarbohydrazide](/img/structure/B1222304.png)
